3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole
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Overview
Description
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with a thiol compound to form the corresponding sulfide. This intermediate is then reacted with a triazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with broad applications in agriculture and medicine.
Fluconazole: A triazole antifungal agent used in clinical settings.
Clotrimazole: Another triazole antifungal with a different substitution pattern.
Uniqueness
3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, fluoro, and sulfanyl groups makes it a versatile compound for various applications.
Properties
CAS No. |
477331-50-3 |
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Molecular Formula |
C22H16Cl2FN3S |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C22H16Cl2FN3S/c1-14-5-11-17(12-6-14)28-21(15-7-9-16(23)10-8-15)26-27-22(28)29-13-18-19(24)3-2-4-20(18)25/h2-12H,13H2,1H3 |
InChI Key |
PJWSGTYHCOELCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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